molecular formula C6H10N2O2S2 B020834 5-(2-Aminoethyl)thiophene-2-sulfonamide CAS No. 109213-13-0

5-(2-Aminoethyl)thiophene-2-sulfonamide

Cat. No. B020834
M. Wt: 206.3 g/mol
InChI Key: ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including compounds similar to "5-(2-Aminoethyl)thiophene-2-sulfonamide," often involves catalyzed cross-coupling reactions. A notable method includes the Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions, offering a convenient approach for synthesizing thiophene sulfonamide derivatives by reacting aryl boronic acids and esters with halogenated thiophene sulfonamides under suitable conditions (Noreen et al., 2017). Another synthesis pathway involves the reaction of activated arylsulfonylaziridines with 2-lithiothiophene, leading to sulfonamides, which upon reductive cleavage yield the desired thiophene derivatives (Fikentscher et al., 1990).

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors:

    • 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, including 5-(2-Aminoethyl)thiophene-2-sulfonamide, have shown potential as inhibitors of carbonic anhydrase II, a critical enzyme in many physiological processes. This suggests their potential use in treating conditions like glaucoma (Chen, May, & Lynch, 1999).
    • Thiophene-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase I and II isoenzymes. Their effectiveness at very small concentrations hints at possible therapeutic applications (Alım, Köksal, & Karaman, 2020).
  • Antibacterial and Antitumor Agents:

    • Some derivatives, like 5-aryl-thiophenes bearing a sulfonamide moiety, have shown potential as potent urease inhibitors and antibacterial agents. Their hemolytic activity is also notable (Noreen et al., 2017).
    • Thiophene analogs of sulfanilamides have been effective in inhibiting bacterial growth. Notably, 5-nitrothiophene-2-sulfonamide has shown bactericidal properties at low concentrations (Bulkacz, Apple, Craig, & Naik, 1968).
  • Cytotoxicity Against Cancer Cells:

    • Aminomethylselenopheno[3,2-b]thiophene sulfonamides, similar in structure to 5-(2-Aminoethyl)thiophene-2-sulfonamide, have shown promising cytotoxicity against various cancer cell lines, suggesting potential as new cancer drugs (Arsenyan, Rubina, & Domracheva, 2016).
  • Ocular Hypotensive Agents:

    • Thiophene-2-sulfonamide derivatives have demonstrated potential as topical ocular hypotensive agents, particularly for the treatment of glaucoma (Prugh et al., 1991).
  • Molecular and Computational Studies:

    • Structural, molecular orbitals, optical, and thermodynamic parameters of thiophene sulfonamide derivatives have been computationally studied, providing insights into their stability and reactivity (Mubarik et al., 2021).

properties

IUPAC Name

5-(2-aminoethyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406974
Record name 5-(2-aminoethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)thiophene-2-sulfonamide

CAS RN

109213-13-0
Record name 5-(2-aminoethyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
Background Thiophene(s) are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors. In this study, …
Number of citations: 15 link.springer.com
Z Köksal - Drug and Chemical Toxicology, 2021 - Taylor & Francis
Lactoperoxidase (LPO, EC1.11.1.7) is a natural antibacterial agent which is secreted from salivary, mammary, and other mucosal glands. It is one of the crucial enzymes in biological …
Number of citations: 4 www.tandfonline.com
Y Demir, Z Köksal - Pharmacological reports, 2019 - Springer
Background Paraoxonase 1 (PON1) is an antiatherogenic and organophosphate hydrolyzer enzyme. It has important roles including protecting low density lipoprotein (LDL) against …
Number of citations: 57 link.springer.com
SS Guan, CC Cheng, AS Ho, CC Wang, TY Luo… - Oncotarget, 2015 - ncbi.nlm.nih.gov
Hypoxic microenvironment is a common situation in solid tumors. Carbonic anhydrase IX (CA9) is one of the reliable cellular biomarkers of hypoxia. The role of CA9 in colorectal cancer (…
Number of citations: 9 www.ncbi.nlm.nih.gov
SS Guan, CT Wu, TZ Liao, KL Lin, CL Peng… - European Journal of …, 2021 - Elsevier
Tumor hypoxia is a common feature in colorectal cancer (CRC), and is associated with resistance to radiotherapy and chemotherapy. Thus, a specifically targeted probe for the …
Number of citations: 4 www.sciencedirect.com

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